![molecular formula C3H6BBrO2 B12443448 3-bromo-E-propen-1-ylboronic acid](/img/structure/B12443448.png)
3-bromo-E-propen-1-ylboronic acid
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Overview
Description
3-Bromo-E-propen-1-ylboronic acid is an organoboron compound that features a boronic acid group attached to a propenyl chain with a bromine substituent. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing boronic acids, including 3-bromo-E-propen-1-ylboronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate . This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods
Industrial production methods for boronic acids often involve the use of continuous flow setups for handling organolithium chemistry on a multigram scale . This allows for efficient synthesis with high throughput and minimal reaction times. Additionally, photoinduced borylation of haloarenes and arylammonium salts provides a metal-free approach to producing boronic acids .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-E-propen-1-ylboronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to boronic esters or boronic acids.
Reduction: Formation of boranes.
Substitution: Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, as well as bases like potassium acetate to facilitate the formation of boron-carbon bonds . The reactions are typically carried out under mild conditions, making them suitable for a wide range of functional groups .
Major Products
The major products formed from these reactions include various substituted alkenes and alkanes, depending on the specific reagents and conditions used .
Scientific Research Applications
3-Bromo-E-propen-1-ylboronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-bromo-E-propen-1-ylboronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid group to a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the presence of a base, which helps to activate the boronic acid group .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Commonly used in Suzuki-Miyaura coupling reactions.
4-Formylphenylboronic acid: Used in the synthesis of enzyme inhibitors and pharmaceuticals.
Pinacolborane: Employed in the borylation of haloarenes and arylammonium salts.
Uniqueness
3-Bromo-E-propen-1-ylboronic acid is unique due to its specific structure, which allows for selective reactions and the formation of complex organic molecules. Its bromine substituent provides additional reactivity, making it a versatile reagent in organic synthesis .
Properties
Molecular Formula |
C3H6BBrO2 |
---|---|
Molecular Weight |
164.80 g/mol |
IUPAC Name |
3-bromoprop-1-enylboronic acid |
InChI |
InChI=1S/C3H6BBrO2/c5-3-1-2-4(6)7/h1-2,6-7H,3H2 |
InChI Key |
NUQJGZLIEFASQM-UHFFFAOYSA-N |
Canonical SMILES |
B(C=CCBr)(O)O |
Origin of Product |
United States |
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